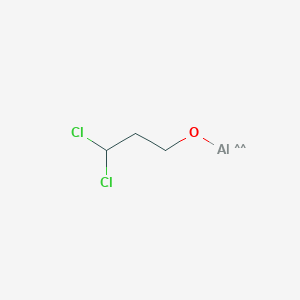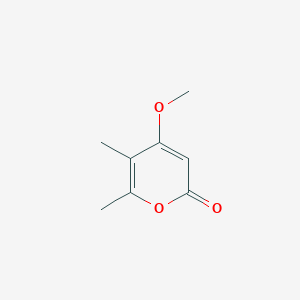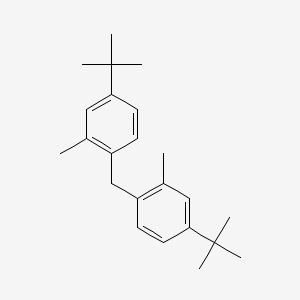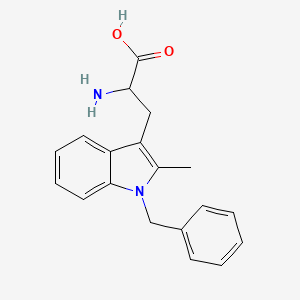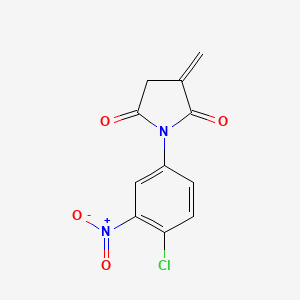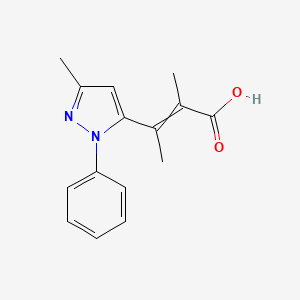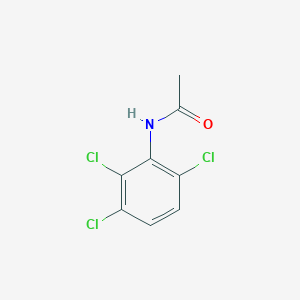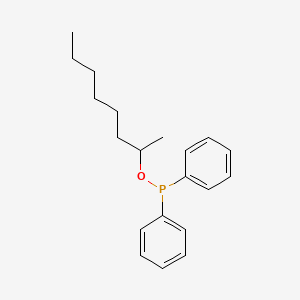
3-Sulfanylpropyl cyclohexylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylpropyl cyclohexylcarbamodithioate is a chemical compound known for its unique structure and properties It contains a sulfanyl group attached to a propyl chain, which is further connected to a cyclohexylcarbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylpropyl cyclohexylcarbamodithioate typically involves the reaction of cyclohexyl isothiocyanate with 3-mercaptopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Sulfanylpropyl cyclohexylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Sulfanylpropyl cyclohexylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Sulfanylpropyl cyclohexylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The compound may also interact with other cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Sulfanylmethyl-4-aminomethylpyrroles: These compounds have similar sulfanyl groups and are used in similar applications.
N-cyclohexyl dithiocarbamate cyclohexylammonium salt: Another compound with a similar dithiocarbamate moiety.
Uniqueness
3-Sulfanylpropyl cyclohexylcarbamodithioate is unique due to its specific combination of a sulfanyl group and a cyclohexylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
64226-30-8 |
|---|---|
Formule moléculaire |
C10H19NS3 |
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
3-sulfanylpropyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C10H19NS3/c12-7-4-8-14-10(13)11-9-5-2-1-3-6-9/h9,12H,1-8H2,(H,11,13) |
Clé InChI |
UJINWMALEKRNLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=S)SCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
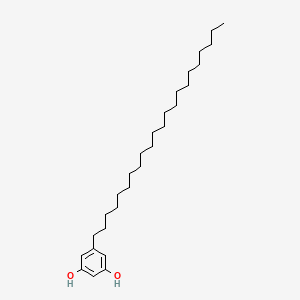
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
